5-methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-methyl-7-[4-[2-(3-methylphenyl)acetyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-19-7-6-8-20(15-19)16-24(33)30-11-13-31(14-12-30)26(34)22-17-29(2)18-23-25(22)28-32(27(23)35)21-9-4-3-5-10-21/h3-10,15,17-18H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJXUKJJQQJKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[4,3-c]pyridine scaffold followed by the introduction of piperazine and acetyl groups. The synthetic pathway often employs techniques such as refluxing and purification through crystallization.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties . For instance, in vitro assays have shown that it inhibits cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15.2 | Apoptosis induction |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest (G1 phase) |
| A549 (Lung) | 18.5 | Inhibition of angiogenesis |
This data indicates that while the compound shows promising activity, further optimization may be necessary to enhance potency compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
In addition to anticancer effects, this compound has also been evaluated for its antimicrobial activity . Studies suggest that it possesses moderate efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate a potential application in treating infections, particularly those resistant to conventional antibiotics.
Neurological Effects
Preliminary research suggests that the compound may also influence neurological pathways. In animal models, it has been shown to affect seizure thresholds and exhibit analgesic properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Receptor Modulation : It has been suggested that the piperazine moiety facilitates binding to neurotransmitter receptors, potentially modulating pain and seizure responses.
- Antioxidant Properties : Some studies indicate that it may exert protective effects against oxidative stress in cells.
Case Studies
A series of case studies have explored the efficacy of this compound in vivo:
- In a study involving mice with induced tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Another study assessed its effects on seizure activity in a model of epilepsy; results indicated a marked increase in seizure threshold without significant side effects on motor function.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer: The synthesis involves cyclization of precursors (e.g., 2-phenylhydrazine and ethyl acetoacetate) under acidic conditions to form the pyrazolopyridine core, followed by functionalization of the piperazine moiety. Key considerations include:
- Reaction Conditions: Controlled temperatures (e.g., 80–120°C for cyclization) and solvent selection (e.g., ethanol or DMF for solubility) .
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Purification: Column chromatography (silica gel, eluent: chloroform/methanol) to isolate intermediates and final products .
Q. What techniques are critical for structural characterization and confirming substituent positions?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., methyl groups at C5 and phenyl at C2) .
- X-ray Crystallography: Resolves stereochemistry and spatial arrangement of the pyrazolopyridine core .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₂₉H₂₈N₆O₃, MW: 500.55) .
Q. Which in vitro assays are recommended for initial biological screening?
- Methodological Answer:
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, IC₅₀: 2–5 µM) .
- Antimicrobial Activity: Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) with inhibition zones compared to ampicillin .
- Anti-inflammatory Potential: ELISA-based measurement of TNF-α reduction in LPS-stimulated macrophages .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
- Methodological Answer:
- Variation of Substituents: Compare ester (e.g., ethyl vs. methyl) and acetyl groups on the piperazine ring to assess solubility and potency .
- Biological Testing: Parallel evaluation of analogs in kinase inhibition assays (e.g., EGFR or CDK2) to identify critical pharmacophores .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .
Q. What strategies are effective for identifying biological targets and mechanisms of action?
- Methodological Answer:
- Kinase Profiling: Broad-panel kinase assays to identify inhibitory activity (e.g., IC₅₀ < 1 µM for VEGFR2) .
- Affinity Chromatography: Immobilized compound used to pull down interacting proteins from cell lysates .
- Transcriptomics: RNA-seq analysis of treated cells to map pathway alterations (e.g., apoptosis or inflammation) .
Q. How can contradictory biological data across studies be resolved?
- Methodological Answer:
- Assay Standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and consistent cell passage numbers .
- Purity Verification: HPLC (≥95% purity) to rule out impurities affecting results .
- Dose-Response Curves: Repeat experiments with 8–10 concentration points to improve IC₅₀ accuracy .
Q. What methodologies address pharmacokinetic challenges such as solubility and metabolic stability?
- Methodological Answer:
- Solubility Enhancement: Co-solvent systems (e.g., PEG-400/water) or prodrug strategies (e.g., ester-to-carboxylic acid conversion) .
- Metabolic Stability: Liver microsome assays (human/rat) to quantify half-life and identify metabolic hotspots (e.g., piperazine oxidation) .
- Plasma Protein Binding: Equilibrium dialysis to measure free fraction and adjust dosing .
Q. Which computational approaches predict binding affinity and selectivity for target proteins?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability .
- Free Energy Perturbation (FEP): Quantify energy differences between analogs binding to a target (e.g., kinase ATP-binding pocket) .
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond donors) using Schrödinger Phase .
Data Contradiction Analysis
- Example: Discrepancies in cytotoxicity (IC₅₀: 2 vs. 10 µM) may arise from:
- Cell Line Variability: HeLa (cervical cancer) vs. DU145 (prostate cancer) differences in drug uptake .
- Assay Conditions: Viability readouts (MTT vs. ATP-luminescence) or incubation times (48 vs. 72 hrs) .
Key Structural and Biological Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
